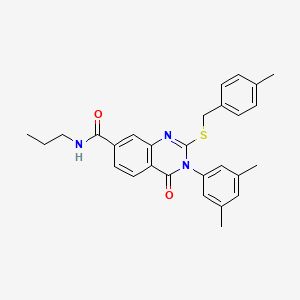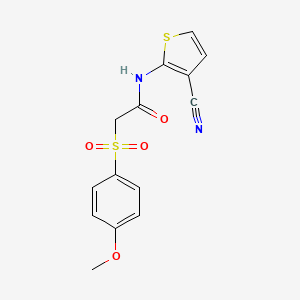![molecular formula C21H19N5O2 B2395270 N-bencil-2-(4-oxo-1-(p-tolil)-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida CAS No. 863446-79-1](/img/structure/B2395270.png)
N-bencil-2-(4-oxo-1-(p-tolil)-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
Aplicaciones Científicas De Investigación
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzylamine, p-tolyl hydrazine, and appropriate acylating agents. The reaction conditions may involve:
Condensation reactions: These are used to form the pyrazolo[3,4-d]pyrimidine core.
Acylation reactions: These introduce the acetamide group.
Catalysts and solvents: Commonly used catalysts include acids or bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Automated synthesis: To reduce human error and increase efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can alter the functional groups on the molecule.
Reduction: This can reduce the pyrazolo[3,4-d]pyrimidine core.
Substitution: This can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- N-benzyl-2-(4-oxo-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Uniqueness
N-benzyl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is unique due to its specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core. This uniqueness can influence its reactivity and interactions with biological targets, making it a compound of interest for further research and development.
Propiedades
IUPAC Name |
N-benzyl-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-15-7-9-17(10-8-15)26-20-18(12-24-26)21(28)25(14-23-20)13-19(27)22-11-16-5-3-2-4-6-16/h2-10,12,14H,11,13H2,1H3,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSZXZKZAFSEHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2395191.png)

![3-[(2-Methylpropane)sulfonyl]aniline](/img/structure/B2395195.png)
![2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B2395196.png)



![3-bromo-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2395203.png)

![2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)


